molecular formula C19H22ClNOS2 B3932912 2-[(4-chlorophenyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}propanamide

2-[(4-chlorophenyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}propanamide

Cat. No. B3932912
M. Wt: 380.0 g/mol
InChI Key: OICISLRYLGXMSK-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}propanamide is a chemical compound that belongs to the family of amides. It is also known as CB13 and is widely used in scientific research. This compound has been found to have several biochemical and physiological effects, making it an important tool for researchers.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}propanamide is based on its ability to bind selectively to the CB1 receptor. This binding prevents the activation of the receptor by endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This, in turn, leads to a decrease in the activity of the endocannabinoid system, which is involved in several physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-chlorophenyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}propanamide have been extensively studied. It has been found to have several effects, including a decrease in food intake, an increase in locomotor activity, and a decrease in body weight. It has also been found to have analgesic effects, making it a potential therapeutic agent for pain management.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(4-chlorophenyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}propanamide is its selectivity for the CB1 receptor. This makes it an important tool for researchers studying the endocannabinoid system. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}propanamide. One potential direction is to study its effects on other physiological processes, such as memory and learning. Another potential direction is to develop more water-soluble derivatives of this compound, which could make it easier to use in certain experiments. Additionally, the development of more selective CB1 receptor antagonists could lead to the development of new therapeutic agents for several conditions, including pain and obesity.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}propanamide has been extensively used in scientific research. It is primarily used as a selective antagonist for the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. This receptor is involved in several physiological processes, including appetite regulation, pain perception, and mood modulation.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNOS2/c1-14-3-5-16(6-4-14)13-23-12-11-21-19(22)15(2)24-18-9-7-17(20)8-10-18/h3-10,15H,11-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICISLRYLGXMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)C(C)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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